Cas no 1368337-77-2 (2-Pyridinecarboxylic acid, 5-(aminomethyl)-1,6-dihydro-3-methyl-6-oxo-)

2-Pyridinecarboxylic acid, 5-(aminomethyl)-1,6-dihydro-3-methyl-6-oxo-, is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid group, an aminomethyl moiety, and a methyl group at the 3-position. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The presence of both carboxylic acid and aminomethyl functional groups enhances its reactivity, enabling versatile derivatization. This compound is of interest in medicinal chemistry due to its potential as a building block for drug candidates targeting neurological or metabolic disorders. High purity and stability under standard conditions ensure reliable performance in research and industrial applications.
2-Pyridinecarboxylic acid, 5-(aminomethyl)-1,6-dihydro-3-methyl-6-oxo- structure
1368337-77-2 structure
Product Name:2-Pyridinecarboxylic acid, 5-(aminomethyl)-1,6-dihydro-3-methyl-6-oxo-
CAS No:1368337-77-2
MF:C8H10N2O3
MW:182.176601886749
CID:5251238
Update Time:2025-10-28

2-Pyridinecarboxylic acid, 5-(aminomethyl)-1,6-dihydro-3-methyl-6-oxo- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarboxylic acid, 5-(aminomethyl)-1,6-dihydro-3-methyl-6-oxo-
    • Inchi: 1S/C8H10N2O3/c1-4-2-5(3-9)7(11)10-6(4)8(12)13/h2H,3,9H2,1H3,(H,10,11)(H,12,13)
    • InChI Key: HZDNDCSWBXEJAI-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)NC(=O)C(CN)=CC=1C

2-Pyridinecarboxylic acid, 5-(aminomethyl)-1,6-dihydro-3-methyl-6-oxo- Pricemore >>

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Additional information on 2-Pyridinecarboxylic acid, 5-(aminomethyl)-1,6-dihydro-3-methyl-6-oxo-

2-Pyridinecarboxylic Acid, 5-(Aminomethyl)-1,6-Dihydro-3-Methyl-6-Oxo-

The compound with CAS No. 1368337-77-2, known as 2-Pyridinecarboxylic acid, 5-(aminomethyl)-1,6-dihydro-3-methyl-6-oxo, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical reactions.

The pyridine ring in this molecule serves as a foundational structure, with several substituents attached that contribute to its functional diversity. The carboxylic acid group at position 2 introduces acidity and the potential for forming hydrogen bonds, which can be advantageous in drug design and material science applications. The aminomethyl group at position 5 adds nucleophilic character to the molecule, enhancing its reactivity in condensation reactions and making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the importance of dihydro pyridine derivatives in medicinal chemistry. The 1,6-dihydro-3-methyl-6-oxo moiety in this compound suggests a partial saturation of the pyridine ring, which can influence its stability and bioavailability. This structural feature is particularly relevant in the development of drugs targeting specific biological pathways or enzymes.

One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. Researchers have demonstrated that pyridinecarboxylic acids can be effectively used in the synthesis of peptide analogs and other bioactive compounds. The presence of both an amine and a carboxylic acid group allows for versatile functionalization, enabling the creation of libraries of compounds for high-throughput screening.

In terms of synthesis, this compound can be prepared through a variety of methods, including but not limited to: (1) oxidation reactions to introduce the oxo group at position 6; (2) alkylation or acylation to modify the substituents on the pyridine ring; and (3) coupling reactions to form peptide bonds with other amino acids or organic molecules. Recent advancements in catalytic asymmetric synthesis have further expanded the possibilities for producing enantiomerically pure versions of this compound.

The 5-(aminomethyl) substituent is particularly interesting due to its ability to act as a nucleophile in various transformations. For instance, it can undergo Michael addition reactions with alpha-beta unsaturated carbonyl compounds or serve as a substrate for reductive amination reactions to form imines or enamines. These transformations are critical in building complex molecular architectures with tailored functionalities.

From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry). These methods provide detailed insights into its molecular structure and purity, ensuring that it meets the stringent requirements of pharmaceutical and biotechnological applications.

In conclusion, 2-Pyridinecarboxylic acid, 5-(aminomethyl)-1,6-dihydro-3-methyl-6-oxo is a multifaceted organic compound with significant potential across diverse fields. Its unique combination of functional groups makes it an invaluable building block for synthesizing more complex molecules with tailored properties. As research continues to uncover new applications and synthetic pathways for this compound, its role in advancing chemical science is likely to grow even further.

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